molecular formula C8H5BrF3NO2 B1529504 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1227578-52-0

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1529504
CAS No.: 1227578-52-0
M. Wt: 284.03 g/mol
InChI Key: XVCPCOKVPFYSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid is a pyridine-based carboxylic acid derivative characterized by a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents.

Biological Activity

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance the biological activity of various compounds, making it a significant feature in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which are instrumental in its biological properties. The presence of these groups can influence the compound's lipophilicity, binding affinity, and overall biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring significantly increases antimicrobial potency. In one study, derivatives with trifluoromethyl groups demonstrated selective activity against Chlamydia, highlighting their potential as starting points for new drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds reveals that the positioning and nature of substituents significantly affect biological outcomes. The trifluoromethyl group enhances electron-withdrawing properties, improving binding interactions with biological targets. In studies involving related pyridine derivatives, it was observed that modifications at the para position could lead to either increased or decreased activity depending on the nature of the substituent .

Case Study 1: Antichlamydial Activity

A study exploring the antichlamydial activity of pyridine derivatives found that compounds with trifluoromethyl substitutions were more effective than their non-fluorinated counterparts. The mechanism involved disruption of chlamydial inclusion formation without affecting host cell viability. This suggests that this compound may possess similar properties, warranting further investigation .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies on related compounds indicated varying degrees of toxicity towards mammalian cell lines. Compounds were evaluated for mutagenicity using Drosophila melanogaster assays, showing that many derivatives were non-mutagenic while maintaining antimicrobial efficacy . This is crucial for assessing the safety profile of this compound in potential therapeutic applications.

Data Tables

Compound Biological Activity IC50 Value (μM) Selectivity
Compound AAntichlamydial10High
Compound BCOX-2 Inhibition0.04Moderate
Compound CCytotoxicity>50Low

Scientific Research Applications

Overview

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid, with the molecular formula C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol, is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom and a trifluoromethyl group, enhance its biological activity and reactivity, making it a valuable candidate for drug development and other scientific applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its enhanced biological properties:

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups can exhibit increased antimicrobial potency. For instance, derivatives have shown effectiveness against Chlamydia trachomatis, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Properties : The compound's ability to interact with various biological targets makes it a candidate for developing anti-inflammatory agents. Studies have indicated that pyridine derivatives often show anti-inflammatory effects, which could be attributed to their ability to modulate signaling pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The positioning of the trifluoromethyl group significantly enhances the electron-withdrawing properties of the molecule, improving binding interactions with specific targets. Research has shown that modifications at various positions on the pyridine ring can lead to different biological outcomes, emphasizing the importance of structural optimization in drug design.

Case Study 1: Antichlamydial Activity

A notable study focused on the antichlamydial activity of pyridine derivatives revealed that compounds featuring trifluoromethyl substitutions were more effective than their non-fluorinated counterparts. The mechanism involved disruption of chlamydial inclusion formation without affecting host cell viability, indicating a promising avenue for new therapeutic agents against chlamydial infections.

Case Study 2: Pain Management

Another area of research involves the synthesis of related compounds for pain management. The synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine has been linked to the development of drugs targeting transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation. This suggests that derivatives of this compound could lead to novel treatments for pain and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer: The compound is typically synthesized via multi-step protocols involving halogenation, coupling, and carboxylation. For example, bromoacetic acid tert-butyl ester (as in ) may serve as a precursor, with Suzuki-Miyaura coupling or nucleophilic substitution to introduce the pyridine core. Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity (DMF or THF), and temperature (60–100°C) to improve yield. Monitoring intermediates via LCMS (e.g., m/z 757 [M+H]+ as in ) ensures stepwise progression. Purity is validated using HPLC (retention time analysis; e.g., 1.23 minutes under SQD-FA05 conditions) .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what challenges arise from bromine and trifluoromethyl groups?

  • Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for structural elucidation . Heavy atoms like bromine increase electron density, complicating data collection but enabling anomalous dispersion for phase resolution. Trifluoromethyl groups may induce disorder; refining with restraints (e.g., DFIX in SHELX) improves model accuracy. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly regarding fluorine and bromine nuclei?

  • Methodological Answer:

  • 19F NMR : Detects trifluoromethyl signals (δ -60 to -70 ppm), with decoupling to resolve splitting from adjacent protons.
  • 1H NMR : Aromatic protons on the pyridine ring appear deshielded (δ 7.5–9.0 ppm); bromine’s inductive effect shifts nearby protons upfield.
  • LCMS/HPLC : Validates molecular weight and purity (e.g., >95% by area normalization) .

Advanced Research Questions

Q. How can conflicting data between crystallographic and spectroscopic results be resolved?

  • Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). Use variable-temperature NMR to probe conformational flexibility. Complement crystallography with DFT calculations (e.g., Gaussian) to model solution-state geometries. Cross-validate with IR spectroscopy for functional group consistency .

Q. What strategies mitigate decomposition or instability during storage and handling?

  • Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N2) at -20°C, using amber vials to prevent photodegradation.
  • Solubility : DMSO or acetonitrile enhances stability; avoid protic solvents (e.g., water) to limit hydrolysis.
  • Purity Monitoring : Regular HPLC checks (e.g., C18 columns) detect degradation products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyridine nitrogen (LUMO-rich) is prone to electrophilic attack, while the acetic acid moiety (HOMO-rich) participates in hydrogen bonding. MD simulations (e.g., AMBER) model solvation effects on reactivity .

Q. What are the best practices for quantifying trace impurities in this compound, and how are they structurally identified?

  • Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Accurately assigns impurity masses (e.g., <0.1% by peak area).
  • 2D NMR (COSY, HSQC) : Correlates impurity proton/carbon signals for structural assignment.
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphic impurities in bulk samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid with its analogs:

Compound Name CAS Number Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound (Target) Not Provided 5-Br, 3-CF₃ C₈H₅BrF₃NO₂ ~298.5 (estimated) N/A
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid 1214374-30-7 3-Br, 6-CH₃ C₈H₇BrNO₂ 244.05 0.98
2-(5-Bromopyridin-2-yl)acetic acid 192642-85-6 5-Br C₇H₆BrNO₂ 230.03 0.93
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid 1000522-34-8 3-Cl, 5-CF₃ C₈H₅ClF₃NO₂ 253.58 N/A
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid 1393573-59-5 6-Cl, 4-CF₃ C₈H₅ClF₃NO₂ 239.58 N/A
2-(4-Chloropyridin-2-yl)acetic acid 1000567-55-4 4-Cl C₇H₆ClNO₂ 187.58 N/A

Key Observations:

Substituent Position Effects :

  • The 5-Br, 3-CF₃ configuration in the target compound contrasts with analogs like 3-Bromo-6-methyl (CAS 1214374-30-7) and 6-Cl, 4-CF₃ (CAS 1393573-59-5). Positional differences alter electronic distribution and steric bulk, affecting reactivity and binding interactions in biological systems.
  • The -CF₃ group at the 3-position (target) versus 4-position (CAS 1393573-59-5) significantly impacts lipophilicity. The 3-CF₃ group may enhance membrane permeability compared to 4-CF₃.

Halogen vs. Trifluoromethyl Trade-offs: Replacing Br with Cl (e.g., CAS 1000522-34-8) reduces molecular weight (~253 vs. The 5-Br substituent in the target compound offers a larger atomic radius than 4-Cl (CAS 1000567-55-4), which may influence π-stacking interactions in supramolecular chemistry.

Properties

IUPAC Name

2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCPCOKVPFYSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 3
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.